4-Pyridazinemethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

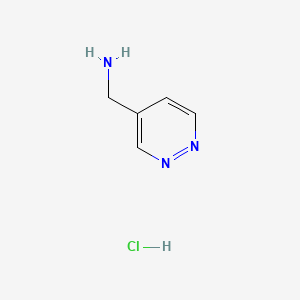

4-Pyridazinemethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridazinemethanamine hydrochloride typically involves the reaction of pyridazine derivatives with appropriate amine sources. One common method includes the reduction of pyridazine-4-carboxylic acid to obtain 4-pyridazinemethanol, which is then converted to 4-Pyridazinemethanamine through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pyridazinemethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to other amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridazine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Pyridazinemethanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Pyridazinemethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Pyridazine: The parent compound, which lacks the methanamine group.

4-Pyridazinemethanol: An intermediate in the synthesis of 4-Pyridazinemethanamine hydrochloride.

Pyridazine derivatives: Various substituted pyridazines with different functional groups.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Pyridazinemethanamine hydrochloride, a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a larger family of pyridine derivatives known for their diverse therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Anticancer Activity

Research indicates that pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that various pyridine-based compounds can inhibit the proliferation of cancer cells across multiple types, including colon carcinoma and breast cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications to the pyridine ring can enhance biological activity.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 4-Pyridazinemethanamine HCl | Colon Carcinoma (SW620) | 0.4 |

| Bromo-substituted derivative | Lung Carcinoma (NCI-H460) | 3.2 |

| N-methyl-substituted derivative | Breast Cancer (MCF-7) | >50 |

The above table summarizes the IC50 values for selected compounds, demonstrating the potency of certain derivatives against specific cancer cell lines.

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity. Studies have reported moderate effectiveness against various bacterial strains, including Escherichia coli. This suggests potential applications in treating bacterial infections.

Table 2: Antibacterial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 4-Pyridazinemethanamine HCl | E. coli | 32 |

| Bromo-substituted derivative | Staphylococcus aureus | 64 |

The minimum inhibitory concentration (MIC) values highlight the antibacterial potential of these compounds.

Case Study 1: Anticancer Efficacy in Mice Models

A notable study investigated the anticancer efficacy of this compound in a mouse model of colon cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to the control group. The study concluded that the compound's mechanism may involve apoptosis induction and cell cycle arrest.

Case Study 2: Antibacterial Effects in Clinical Isolates

Another case study assessed the antibacterial effects of this compound against clinical isolates of E. coli. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics, suggesting its potential as an alternative treatment.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of pyridine compounds to enhance their biological activities. Notably:

- Synthesis Techniques : Advanced synthetic methods have been employed to create novel derivatives with improved solubility and bioavailability.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and bacterial resistance mechanisms.

Table 3: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Synthesis Methods | Novel derivatives synthesized with high yields |

| Biological Assays | Significant anticancer and antibacterial activities |

| Molecular Docking | Strong binding affinities with target proteins |

Eigenschaften

IUPAC Name |

pyridazin-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAZHFSPADHJCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.